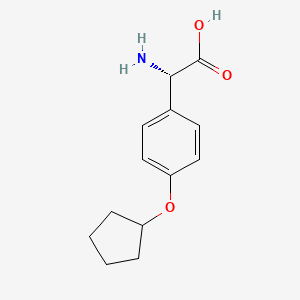
(2S)-2-amino-2-(4-cyclopentyloxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(4-cyclopentyloxyphenyl)acetic acid is an organic compound with a unique structure that includes an amino group, a phenyl ring substituted with a cyclopentyloxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-cyclopentyloxyphenyl)acetic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(4-cyclopentyloxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-2-amino-2-(4-cyclopentyloxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4-cyclopentyloxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group and the phenyl ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The cyclopentyloxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-phenylacetic acid: Lacks the cyclopentyloxy group, making it less bulky and potentially less stable.
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of a cyclopentyloxy group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the cyclopentyloxy group in (2S)-2-amino-2-(4-cyclopentyloxyphenyl)acetic acid makes it unique compared to similar compounds. This group can influence the compound’s physical and chemical properties, such as solubility, stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-cyclopentyloxyphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO3/c14-12(13(15)16)9-5-7-11(8-6-9)17-10-3-1-2-4-10/h5-8,10,12H,1-4,14H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
DEKIKYYHPFYCTO-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















